molecular formula C8H9N3O2 B14900491 Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate

Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B14900491
M. Wt: 179.18 g/mol
InChI Key: IUCWUXRZUIMIRL-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-diketones. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst . The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1H-pyrazole-3-carboxylate
  • 4-Methylpyrazole
  • 1-Phenyl-3-methyl-4-pyrazolecarboxylic acid

Uniqueness

Ethyl 5-cyano-4-methyl-1H-pyrazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the ethyl ester makes it particularly versatile for further chemical modifications and applications .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

ethyl 3-cyano-4-methyl-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C8H9N3O2/c1-3-13-8(12)7-5(2)6(4-9)10-11-7/h3H2,1-2H3,(H,10,11)

InChI Key

IUCWUXRZUIMIRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)C#N)C

Origin of Product

United States

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